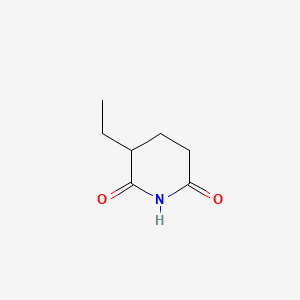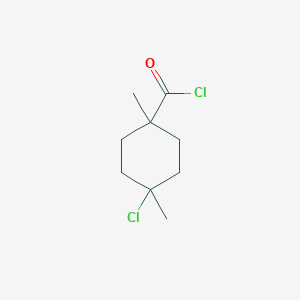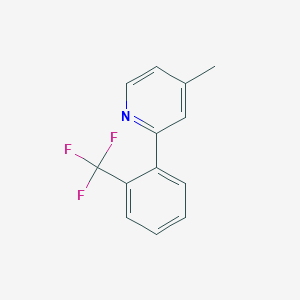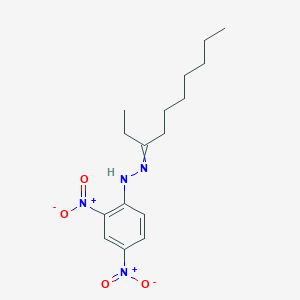
3-Decanone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decanone(2,4-dinitrophenyl)hydrazone is a chemical compound derived from the reaction between 3-decanone and 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields such as analytical chemistry, medicinal chemistry, and material science. The hydrazone derivatives are particularly notable for their stability and reactivity, making them useful in a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanone(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 3-decanone and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general procedure involves dissolving 3-decanone in the solvent and then adding 2,4-dinitrophenylhydrazine. The mixture is then heated under reflux conditions to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Decanone(2,4-dinitrophenyl)hydrazone can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the reaction conditions can be optimized to increase the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Decanone(2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds to form more complex hydrazone derivatives.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution Reactions: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a metal catalyst, or chemical reducing agents such as sodium borohydride.
Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Condensation Reactions: Formation of more complex hydrazone derivatives.
Reduction Reactions: Formation of amino derivatives.
Substitution Reactions: Formation of substituted hydrazone compounds.
Aplicaciones Científicas De Investigación
3-Decanone(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Decanone(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form hydrazone derivatives. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable hydrazone linkage. This reaction is facilitated by the presence of the nitro groups, which enhance the nucleophilicity of the hydrazone moiety.
Comparación Con Compuestos Similares
3-Decanone(2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
3-Decanone(2,4-dinitrophenyl)hydrazine: Similar in structure but lacks the hydrazone linkage.
3-Decanone(2,4-dinitrophenyl)hydrazone analogs: Compounds with different alkyl or aryl groups attached to the hydrazone moiety.
The uniqueness of 3-Decanone(2,4-dinitrophenyl)hydrazone lies in its specific reactivity and stability, which make it particularly useful in various chemical and biological applications.
Propiedades
Número CAS |
62758-09-2 |
|---|---|
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
N-(decan-3-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-3-5-6-7-8-9-13(4-2)17-18-15-11-10-14(19(21)22)12-16(15)20(23)24/h10-12,18H,3-9H2,1-2H3 |
Clave InChI |
PWAHXLHBAABMQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


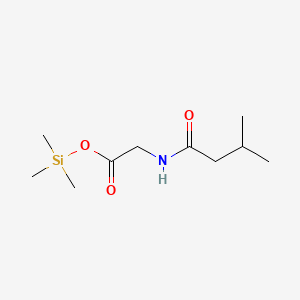
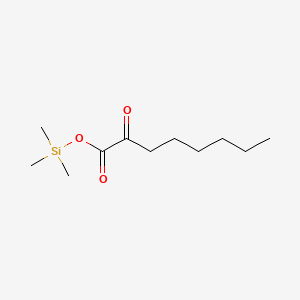
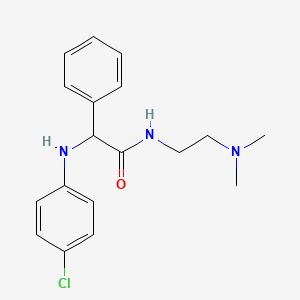
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)

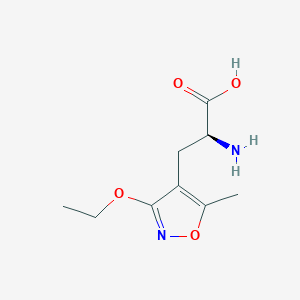
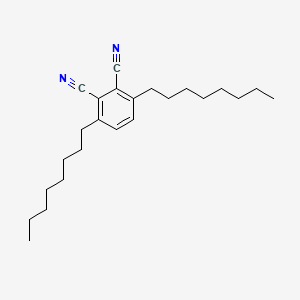
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
